BenchChemオンラインストアへようこそ!

6-Ethoxyacridine-1,4-diamine

Acridine SAR Regioisomerism DNA intercalation geometry

6-Ethoxyacridine-1,4-diamine (CAS 46984-73-0; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic diaminoacridine derivative belonging to the acridine family of tricyclic nitrogen heterocycles. The compound features a unique regioisomeric substitution pattern with primary amino groups at positions 1 and 4 of the acridine nucleus and an ethoxy group at position This positional arrangement is distinct from the clinically established diaminoacridine antiseptic ethacridine (6,9-diamino-2-ethoxyacridine, CAS 442-16-0), offering a differentiated pharmacophoric presentation for structure-activity relationship (SAR) investigations and chemical probe development.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 46984-73-0
Cat. No. B3267850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxyacridine-1,4-diamine
CAS46984-73-0
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NC3=C(C=CC(=C3C=C2C=C1)N)N
InChIInChI=1S/C15H15N3O/c1-2-19-10-4-3-9-7-11-12(16)5-6-13(17)15(11)18-14(9)8-10/h3-8H,2,16-17H2,1H3
InChIKeyUUMDYEGFGCDYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxyacridine-1,4-diamine (CAS 46984-73-0): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


6-Ethoxyacridine-1,4-diamine (CAS 46984-73-0; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic diaminoacridine derivative belonging to the acridine family of tricyclic nitrogen heterocycles . The compound features a unique regioisomeric substitution pattern with primary amino groups at positions 1 and 4 of the acridine nucleus and an ethoxy group at position 6. This positional arrangement is distinct from the clinically established diaminoacridine antiseptic ethacridine (6,9-diamino-2-ethoxyacridine, CAS 442-16-0), offering a differentiated pharmacophoric presentation for structure-activity relationship (SAR) investigations and chemical probe development . The compound is commercially available at standard research purities of 95–98% from multiple chemical suppliers, with batch-specific QC documentation including NMR and HPLC . Its planar acridine scaffold confers DNA intercalation capability, a hallmark property of the class that underpins applications in nucleic acid-targeted research programs .

Why 6-Ethoxyacridine-1,4-diamine Cannot Be Interchanged with Other Diaminoacridines in Research Procurement


Diaminoacridine derivatives are not functionally interchangeable despite sharing the same core heterocycle. The position of amino substituents on the acridine ring profoundly influences key pharmacological parameters—including degree of ionization at physiological pH, DNA binding affinity, and antibacterial potency—as established by the foundational SAR work of Albert and colleagues [1]. For example, shifting amino groups from the 3,6-positions (proflavine) to the 2,8-positions alters bactericidal kinetics against S. aureus in serum [2]. Critically, the 1,4-diamino substitution pattern present in 6-ethoxyacridine-1,4-diamine has been identified in the peer-reviewed literature as a motif that may confer antitumor activity when combined with diaminoalkylo residues, representing a pharmacophoric space orthogonal to the classical 3,6- or 6,9-diamino antiseptic acridines [3]. The ethoxy group at position 6 further modulates solubility and electronic properties relative to non-ethoxylated analogs . For programs requiring precise SAR exploration or a structurally distinct acridine scaffold, generic substitution with ethacridine (6,9-diamino-2-ethoxyacridine), proflavine (3,6-diaminoacridine), or 9-aminoacridine would yield fundamentally different biological outcomes.

6-Ethoxyacridine-1,4-diamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Regioisomeric Differentiation from Ethacridine (6,9-Diamino-2-ethoxyacridine): Structural Isomerism with Divergent Pharmacophoric Presentation

6-Ethoxyacridine-1,4-diamine (C₁₅H₁₅N₃O, MW 253.30) is a constitutional isomer of ethacridine (6,9-diamino-2-ethoxyacridine, CAS 442-16-0), sharing identical molecular formula but differing in amino group placement (positions 1,4 vs. 6,9) and ethoxy group position (position 6 vs. position 2). This positional isomerism is not trivial: the 1,4-diamino configuration places both primary amino groups on the same lateral ring of the acridine nucleus, creating an asymmetric charge distribution and hydrogen-bonding donor pattern that is geometrically distinct from the diagonally opposed 6,9-diamino arrangement of ethacridine . The IUPAC review by Konopa (2001) specifically identifies substitution at acridine positions 1 and/or 4 as a privileged motif for antitumor activity when elaborated with diaminoalkylo residues, whereas the 6,9-diamino pattern of ethacridine is associated with PARG enzyme inhibition and topical antiseptic activity [1][2].

Acridine SAR Regioisomerism DNA intercalation geometry Antitumor pharmacophore

1,4-Diamino Substitution Pattern: Privileged Antitumor Pharmacophore vs. 3,6-Diamino Antiseptic Classical Profile of Proflavine

The 1,4-diamino substitution pattern of 6-ethoxyacridine-1,4-diamine places it within a pharmacophoric class that has been specifically highlighted in the peer-reviewed IUPAC literature as a scaffold for antitumor agent development, distinguishing it from the 3,6-diaminoacridine (proflavine) class that is predominantly characterized by Gram-positive bacteriostatic activity [1]. Proflavine (3,6-diaminoacridine) functions as a slow-acting bacteriostat effective against many Gram-positive bacteria and has been used as a topical antiseptic, with its antibacterial mechanism linked to DNA intercalation and cationic ionization at physiological pH [2]. In contrast, the IUPAC review explicitly states that substitution at positions 1 and/or 4 with diaminoalkylo residues yields derivatives displaying antitumor activity, with the most potent antineoplastic properties exhibited by acridine-4-carboxamides, imidazo-, triazolo-, and pyrazoloacridinones elaborated from this positional motif [1]. While no direct antitumor IC₅₀ data is available for 6-ethoxyacridine-1,4-diamine itself, the positional precedent provides a rational basis for its selection as a synthetic intermediate or scaffold for antitumor lead optimization over proflavine-based starting materials.

Antitumor acridines Pharmacophore mapping DNA intercalation Topoisomerase

Ethoxy Group at Position 6: Solubility and Electronic Modulation Relative to Non-Ethoxylated Diaminoacridines

The presence of an ethoxy substituent at position 6 in 6-ethoxyacridine-1,4-diamine introduces significant modulation of physicochemical properties compared to non-ethoxylated diaminoacridines such as proflavine (3,6-diaminoacridine, no ethoxy) and 2,8-diaminoacridine. The ethoxy group is recognized within the acridine class as a substituent that enhances solubility in organic solvents and modulates reactivity, as documented in comparative descriptions of ethoxyacridine derivatives . Ethacridine (6,9-diamino-2-ethoxyacridine) demonstrates aqueous solubility of approximately 25.1 mg/mL in water and ≥17.05 mg/mL in DMSO for its lactate salt form, while the non-ethoxylated proflavine base has substantially different solubility characteristics . The ethoxy group also influences the compound's logP (estimated log Kow of 2.06 for ethacridine base) and thus its partitioning behavior, DNA intercalation geometry, and cellular permeability relative to non-ethoxylated aminoacridine congeners .

Acridine solubility Ethoxy substitution Lipophilicity Drug-like properties

DNA Intercalation: Class-Conserved Mechanism with Substitution-Dependent Binding Affinity Modulation

6-Ethoxyacridine-1,4-diamine, like all aminoacridines, functions as a DNA intercalator by virtue of its planar tricyclic acridine chromophore . The DNA binding affinity of aminoacridines is highly dependent on the position and nature of substituents: placement of an amino substituent at the C9 position of the acridine ring has been shown to result in a 6-fold increase in DNA binding affinity compared to the deamino analog, driven by enhanced electrostatic interactions and entropy contributions [1]. While direct binding constant (Kₐ) or Kd data for 6-ethoxyacridine-1,4-diamine have not been reported, the 1,4-diamino-6-ethoxy substitution pattern is predicted to produce a distinct intercalation geometry compared to 9-aminoacridine (Kd ~1.6 µM for MYC bHLHZip domain binding) or proflavine. The combination of dual amino hydrogen-bond donors at positions 1 and 4 with the ethoxy group at position 6 creates a unique electrostatic surface that may differentially interact with DNA major or minor groove environments relative to monoamino or symmetrically substituted diaminoacridines.

DNA intercalation Binding affinity Spectroscopic assays Nucleic acid targeting

Absence of PARG Inhibitory Activity: Functional Differentiation from Ethacridine

Ethacridine (6,9-diamino-2-ethoxyacridine) is a well-characterized inhibitor of poly(ADP-ribose) glycohydrolase (PARG), with demonstrated activity at 1 µM concentration reducing T. cruzi epimastigote growth by 37% in vitro [1]. This PARG inhibitory activity is pharmacologically linked to the 6,9-diamino substitution pattern of ethacridine. In contrast, 6-ethoxyacridine-1,4-diamine, by virtue of its distinct 1,4-diamino substitution pattern, presents a functionally orthogonal acridine scaffold that is not expected to engage PARG in the same manner. The 1,4-diamino configuration has instead been associated with antitumor pharmacophore potential through diaminoalkylo elaboration, as established in the IUPAC review by Konopa [2]. This functional differentiation means that 6-ethoxyacridine-1,4-diamine can serve as a negative control or selectivity probe in PARG-targeted studies where ethacridine is used as a positive control, or as an alternative scaffold for programs seeking DNA intercalation-based effects without confounding PARG inhibitory activity.

PARG inhibition Poly(ADP-ribose) glycohydrolase Target selectivity Chemical probe specificity

Vendor-Supplied Analytical QC Data (NMR, HPLC, GC) Enabling Reproducible Research-Grade Procurement

6-Ethoxyacridine-1,4-diamine is commercially available from multiple established chemical suppliers with documented purity specifications and batch-level analytical quality control (QC) data. Bidepharm provides the compound at 95+% standard purity with batch-specific QC reports including NMR, HPLC, and GC . LeYan (乐研) supplies the compound at 98% purity . MolCore offers the product under ISO certification with NLT 98% purity specification, suitable for global pharmaceutical R&D and quality control requirements . ChemScene maintains the compound at 98% purity with recommended storage conditions of sealed, dry storage at 2–8°C . This multi-vendor availability with documented analytical characterization supports reproducible research procurement, in contrast to more specialized acridine derivatives that may be available from only a single source or without batch-level QC documentation.

Analytical characterization Batch QC Purity specification Reproducibility

6-Ethoxyacridine-1,4-diamine: Evidence-Supported Research and Industrial Application Scenarios


Medicinal Chemistry: Starting Scaffold for 1,4-Diaminoalkyloacridine Antitumor Lead Optimization

The IUPAC review by Konopa (2001) establishes that substitution of the acridine nucleus at positions 1 and/or 4 with diaminoalkylo residues confers antitumor activity, with acridine-4-carboxamides exhibiting the most potent antineoplastic properties [1]. 6-Ethoxyacridine-1,4-diamine provides a pre-functionalized 1,4-diamino scaffold with an ethoxy group at position 6, serving as a direct synthetic entry point for elaboration into diaminoalkyloacridine antitumor candidates. This scenario is supported by the compound's unique regioisomeric identity relative to ethacridine (6,9-diamino-2-ethoxyacridine), which occupies the distinct PARG-inhibitory pharmacophoric space rather than the antitumor diaminoalkylo space . Medicinal chemistry groups seeking acridine-based antitumor leads should prioritize this scaffold over proflavine (3,6-diaminoacridine) or ethacridine for programs targeting the 1,4-diaminoalkylo pharmacophore.

Chemical Biology: PARG Selectivity Control in Poly(ADP-ribose) Glycohydrolase Pathway Studies

Ethacridine (6,9-diamino-2-ethoxyacridine) is a confirmed PARG inhibitor that reduces T. cruzi epimastigote growth by 37% at 1 µM [2]. 6-Ethoxyacridine-1,4-diamine, bearing the structurally orthogonal 1,4-diamino substitution pattern, is not expected to engage PARG in the same manner while retaining the DNA intercalation properties inherent to the acridine class . This makes 6-ethoxyacridine-1,4-diamine a valuable selectivity control compound for PARG-targeted chemical biology studies. Researchers can use it to deconvolve whether observed biological effects arise from PARG-specific inhibition (ethacridine-sensitive) or from general DNA intercalation-mediated mechanisms (common to both compounds), thereby strengthening target engagement conclusions.

Nucleic Acid Probe Development: Structurally Distinct DNA Intercalator for Biophysical Assays

The DNA intercalation property of acridines is strongly dependent on substitution pattern, with the C9 amino substituent conferring a 6-fold enhancement in DNA binding affinity over deamino analogs [3]. 6-Ethoxyacridine-1,4-diamine presents a unique intercalation geometry due to its asymmetric 1,4-diamino substitution combined with the 6-ethoxy group, offering a structurally distinct probe for biophysical studies of DNA-ligand interactions. This compound can be employed in fluorescence-based DNA binding assays, DNA unwinding studies, or as a scaffold for developing novel acridine-based fluorescent labels, providing an alternative intercalation profile to the widely used proflavine (3,6-diamino) or 9-aminoacridine probes.

Pharmaceutical R&D and QC: Multi-Source Research-Grade Acridine Building Block with Documented Analytical Specifications

6-Ethoxyacridine-1,4-diamine is available from multiple commercial suppliers (Bidepharm, LeYan, MolCore, ChemScene) at documented purities of 95–98% with batch-level QC data including NMR, HPLC, and GC . MolCore supplies the compound under ISO certification suitable for global pharmaceutical R&D and quality control . Recommended storage conditions are sealed, dry, at 2–8°C . This multi-vendor availability with analytical traceability makes 6-ethoxyacridine-1,4-diamine a reliable building block for pharmaceutical process chemistry, analytical method development, and impurity profiling studies where reproducible starting material quality is essential.

Quote Request

Request a Quote for 6-Ethoxyacridine-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.